molecular formula C19H11ClF3N3OS B11203591 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11203591
M. Wt: 421.8 g/mol
InChI Key: USGXFXGDWHXSDX-UHFFFAOYSA-N
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Description

The compound 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic molecule that features a combination of thiazole, oxadiazole, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with 4-chlorobenzaldehyde, it undergoes a cyclization reaction with thiosemicarbazide to form the thiazole ring.

    Oxadiazole Formation: The thiazole intermediate is then reacted with hydrazine hydrate and trifluoromethylbenzoic acid to form the oxadiazole ring.

    Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

    Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitutions can occur at the chlorophenyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

The compound has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H11ClF3N3OS

Molecular Weight

421.8 g/mol

IUPAC Name

5-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H11ClF3N3OS/c20-14-6-4-11(5-7-14)15-10-28-17(24-15)9-16-25-18(26-27-16)12-2-1-3-13(8-12)19(21,22)23/h1-8,10H,9H2

InChI Key

USGXFXGDWHXSDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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